molecular formula C23H20N2O4S B14953384 (2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B14953384
M. Wt: 420.5 g/mol
InChI Key: PSSRORUDILOMQR-MOSHPQCFSA-N
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Description

(2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as benzyl and dimethoxybenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a thiazolopyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the benzyl or dimethoxybenzylidene groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione: shares structural similarities with other thiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(3,4-dimethoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C23H20N2O4S/c1-14-17(11-15-7-5-4-6-8-15)21(26)24-23-25(14)22(27)20(30-23)13-16-9-10-18(28-2)19(12-16)29-3/h4-10,12-13H,11H2,1-3H3/b20-13-

InChI Key

PSSRORUDILOMQR-MOSHPQCFSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2)CC4=CC=CC=C4

Origin of Product

United States

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